

# Technical Whitepaper: Spectral Characterization and Bio-Analytical Applications of Acid Green Dyes

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## Compound of Interest

Compound Name:	Acid green 85
CAS No.:	12220-00-7
Cat. No.:	B1172249

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Focus: **Acid Green 85** (CAS 12220-00-7) vs. Acid Green 25 (CAS 4403-90-1)[1]

## Executive Summary & Nomenclature Resolution

Critical Advisory: In scientific literature and commercial catalogs, there is a frequent conflation between **Acid Green 85** and Acid Green 25. Before proceeding with spectral analysis, the researcher must verify the Chemical Abstracts Service (CAS) number of their specific lot.

- **Acid Green 85** (The Specific Query):
  - CAS: 12220-00-7 (often listed as C.I.[1] **Acid Green 85**).[2][3][4]
  - Commercial Name: Acid Olive MGL, Bhavnacid Olive AGL.
  - Nature: An industrial metal-complex dye (typically chromium or cobalt based) used primarily for textile dyeing (wool/nylon) to achieve dark olive shades.

- Spectral Status: Non-standard fluorophore. No standardized excitation/emission maxima exist in open biological literature. Users must empirically determine spectra using the protocol in Section 3.
- Acid Green 25 (The Likely Intended Target):
  - CAS: 4403-90-1 (C.I. 61570).[1]
  - Synonyms: D&C Green No. 5, Alizarin Cyanine Green F.
  - Nature: An anthraquinone derivative used extensively in drug development (sutures), cosmetics, and biological staining.[5]
  - Spectral Status: Well-characterized absorbance; weak fluorescence.[1]

This guide provides the known data for Acid Green 25 and a self-validating protocol for characterizing **Acid Green 85**.[\[1\]](#)

## Spectral Characteristics: Acid Green 25 (Reference Standard)

For researchers using "Acid Green" in a biological or pharmaceutical context (e.g., suture visibility, protein tracking), the molecule is almost certainly Acid Green 25.

### Absorbance (Excitation) Profile

Acid Green 25 exhibits a characteristic "double-hump" absorbance profile typical of 1,4-substituted anthraquinones.

Solvent	Primary (nm)	Secondary (nm)	Extinction Coefficient ( )
Water	642 nm	608 nm	~12,000 - 15,000 M <sup>-1</sup> cm <sup>-1</sup>
Ethanol	640 nm	605 nm	~10,500 M <sup>-1</sup> cm <sup>-1</sup>
DMSO	645 nm	610 nm	High



*Mechanistic Insight: The twin peaks arise from vibrational sublevels of the*

transition. The electron-donating p-toluidino groups at positions 1 and 4 of the anthraquinone core induce a strong bathochromic shift (red shift), pushing absorption into the red region (600-650 nm), resulting in the perceived green/cyan color.

## Emission (Fluorescence) Profile[4][7]

- Fluorescence Quantum Yield ( ): Extremely low (< 0.01 in water).
- Emission Max ( ): Weak emission detectable ~670–680 nm (if excited at 640 nm).
- Quenching: Anthraquinone dyes are prone to rapid Intersystem Crossing (ISC) to the triplet state, rendering them poor fluorophores but excellent quenchers (e.g., as acceptors in FRET pairs or for suppressing background autofluorescence).

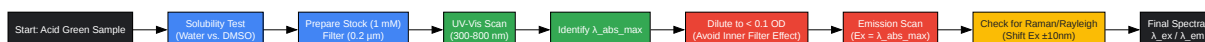
# Experimental Protocol: Empirical Spectral Determination

Since **Acid Green 85** lacks standardized spectral data, you must characterize it empirically. This protocol is self-validating: it includes internal checks to ensure the signal is real and not scattering (Rayleigh/Raman).

## Materials

- Stock Solvent: HPLC-grade Water or DMSO (depending on solubility).
- Blank: Pure solvent from the same bottle used for dilution.
- Equipment: UV-Vis Spectrophotometer (Double-beam preferred) and Spectrofluorometer.

## Workflow Diagram (DOT)



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Caption: Figure 1. Self-validating workflow for determining unknown spectral properties of **Acid Green 85**.

## Step-by-Step Methodology

### Step 1: Absorbance Scan (Excitation Determination)

- Prepare a 10  $\mu\text{M}$  solution of the dye.
- Perform a baseline correction with the pure solvent blank.
- Scan from 300 nm to 800 nm.
- Success Criterion: Identify the wavelength of maximum absorbance (

).[6][7] For **Acid Green 85** (Olive), expect broad absorption in the 400–500 nm (yellow/orange absorption) and 600–700 nm (red absorption) regions.

#### Step 2: Fluorescence Emission Scan

- Dilution: Dilute the sample until the Absorbance at  $\lambda_{exc}$  is  $< 0.05$  a.u. This prevents the Inner Filter Effect (re-absorption of emitted light), which distorts spectral shape.
- Set Excitation wavelength ( $\lambda_{exc}$ ) to the  $\lambda_{max}$  found in Step 1.
- Scan Emission from  $\lambda_{exc} + 10$  nm to 800 nm.

#### Step 3: Validation (The Rayleigh Check)

- Problem: Weak fluorophores often show scattering peaks that look like emission.
- Test: Change the Excitation wavelength by +10 nm.
  - If the peak shifts by +10 nm  
It is Scattering (Rayleigh).
  - If the peak stays at the same wavelength  
It is True Fluorescence.

## Applications in Drug Development & Research

### Acid Green 25 (Biomedical Grade)

- Surgical Markers: Used to color nylon sutures (e.g., Ethicon) for visibility against tissue.

- **Ophthalmic Surgery:** Used to stain the anterior lens capsule to visualize the capsulorhexis margin during cataract surgery (though Trypan Blue is more common, AG25 is investigated for lower toxicity).
- **Protein Binding:** Binds non-covalently to albumin. The absorbance spectrum shifts slightly upon binding, allowing it to be used as a probe for protein conformational changes.

## Acid Green 85 (Industrial Grade)

- **Toxicity Studies:** In environmental toxicology, AG85 is used to study the degradation of azo/anthraquinone dyes by bacteria (e.g., *Shewanella* species).
- **Tracer:** Due to its high stability and distinct olive color, it can be used as a hydrological tracer in non-potable water systems, provided environmental regulations permit.

## References

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